molecular formula C15H14N6 B2416065 7-(2,4-dimethylphenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 846597-30-6

7-(2,4-dimethylphenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

カタログ番号: B2416065
CAS番号: 846597-30-6
分子量: 278.319
InChIキー: GXXJCKZPNMYFIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(2,4-dimethylphenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a useful research compound. Its molecular formula is C15H14N6 and its molecular weight is 278.319. The purity is usually 95%.
BenchChem offers high-quality 7-(2,4-dimethylphenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,4-dimethylphenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

10-(2,4-dimethylphenyl)-5-methyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6/c1-9-4-5-13(10(2)6-9)21-14-12(7-17-21)15-19-18-11(3)20(15)8-16-14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXJCKZPNMYFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 7-(2,4-dimethylphenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine class of compounds. This class has garnered attention due to its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is significant in cancer treatment. Understanding the biological activity of this compound can provide insights into its therapeutic applications.

  • Molecular Formula : C16H16N6
  • Molecular Weight : 292.346
  • Solubility : Soluble in common organic solvents

The primary mechanism by which this compound exerts its biological effects is through selective inhibition of CDK2. CDK2 plays a crucial role in cell cycle regulation and is a validated target for cancer therapy. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

In Vitro Studies

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:

Cell LineIC50 (nM)Reference
MCF-745-97
HCT-1166-99
HepG-248-90
Sorafenib (control)144-176

These results indicate that the compound exhibits superior activity compared to traditional chemotherapeutics like sorafenib.

Case Studies and Research Findings

  • Cytotoxicity Against Breast Cancer Cells :
    A study evaluated the cytotoxicity of various pyrazolo derivatives against MCF-7 and MDA-MB-231 breast cancer cells. The compound demonstrated a strong inhibitory effect with mechanisms involving apoptosis via caspase activation (caspase 3/7) and suppression of NF-kB signaling pathways .
  • Mechanistic Insights :
    Research indicated that the compound not only inhibits CDK2 but also triggers autophagy in cancer cells through increased formation of autophagosomes and modulation of key proteins like beclin-1 and mTOR. This dual action suggests potential for enhanced therapeutic efficacy against resistant cancer types .
  • Comparative Activity :
    When compared to other compounds in its class, such as pyrazolo[3,4-d]pyrimidines, this specific derivative exhibited unique binding affinities and biological activities, highlighting its potential as a lead compound for further drug development .

化学反応の分析

Nucleophilic Substitution Reactions

The triazolo-pyrimidine core demonstrates susceptibility to nucleophilic attack at specific positions. In studies of analogous compounds (e.g., 7-(3,4-dimethylphenyl)-3-ethyl derivatives), reactions with hydrazine hydrate generate hydrazide intermediates, which serve as precursors for further functionalization .

Reaction Conditions Product Yield Source
Hydrazinolysis of chloro-derivativeHydrazine hydrate, ethanol, reflux4-hydrazinyl-7-(substituted phenyl)-7H-pyrazolo-triazolo-pyrimidine72–85%
Alkylation with ethyl iodideK₂CO₃, DMF, 60°C3-ethyl-7-(substituted phenyl)-7H-pyrazolo-triazolo-pyrimidine68%

Cyclocondensation Reactions

The compound participates in cyclocondensation with carbonyl-containing reagents to form extended heterocycles. For example, reactions with triethyl orthoformate yield tricyclic derivatives :

C20H18N6+HC(OEt)3TFA, ΔTricyclo[7.3.0.02,6]dodeca-1,9,11-triene\text{C}_{20}\text{H}_{18}\text{N}_6 + \text{HC(OEt)}_3 \xrightarrow{\text{TFA, Δ}} \text{Tricyclo}[7.3.0.0^{2,6}]\text{dodeca-1,9,11-triene}

Key Observations:

  • Trifluoroacetic acid (TFA) catalyzes ring closure at 80–100°C.

  • Electron-withdrawing substituents on phenyl groups enhance reaction rates by 15–20% .

Electrophilic Aromatic Substitution

The 2,4-dimethylphenyl substituent undergoes electrophilic substitution, particularly at the para position relative to methyl groups. Bromination studies on related compounds show:

Electrophile Catalyst Position Product Stability Source
Br₂FeBr₃C-5 (phenyl)Moderate
HNO₃H₂SO₄C-3 (phenyl)Low (decomposition)

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyrimidine ring. Suzuki-Miyaura reactions with arylboronic acids proceed efficiently under microwave irradiation :

Boronic Acid Catalyst System Time Yield Source
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF:H₂O30 min78%
3,4-Dichlorophenylboronic acidPd(OAc)₂, SPhos, K₃PO₄45 min65%

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., HCl/EtOH), the triazolo-pyrimidine system undergoes ring-opening to form pyrazolo-pyrimidinone derivatives :

C20H18N6+HClC19H16ClN5O+NH3\text{C}_{20}\text{H}_{18}\text{N}_6 + \text{HCl} \rightarrow \text{C}_{19}\text{H}_{16}\text{ClN}_5\text{O} + \text{NH}_3

Critical Parameters:

  • Optimal HCl concentration: 6 M

  • Temperature sensitivity: >70°C leads to decomposition (15–20% yield loss) .

Oxidation Reactions

Controlled oxidation with KMnO₄ selectively modifies methyl groups to carboxylic acids, as observed in structural analogs:

Oxidizing Agent Conditions Product Yield Source
KMnO₄H₂O, 80°C, 4 h7-(2,4-dicarboxyphenyl)-3-methyl derivative55%
SeO₂Dioxane, reflux, 6 h3-(hydroxymethyl)-7-(2,4-dimethylphenyl)42%

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [4+2] cycloaddition with electron-deficient dienophiles like maleic anhydride, forming bridged polycyclic systems :

C20H18N6+C4H2O3hνC24H20N6O3\text{C}_{20}\text{H}_{18}\text{N}_6 + \text{C}_4\text{H}_2\text{O}_3 \xrightarrow{h\nu} \text{C}_{24}\text{H}_{20}\text{N}_6\text{O}_3

Key Data:

  • Quantum yield: Φ = 0.12 ± 0.03

  • Side products: <5% dimerization observed .

Q & A

Q. What synthetic routes are commonly used to prepare 7-(2,4-dimethylphenyl)-3-methyl-pyrazolo-triazolo-pyrimidine derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with formimidate intermediates under anhydrous conditions. For example, BBr₃-mediated demethylation in dichloromethane (DCM) at room temperature achieves high yields (~86%) for deprotection steps . Optimization focuses on:

  • Catalyst selection : Lewis acids like BBr₃ improve regioselectivity.
  • Solvent systems : Polar aprotic solvents (e.g., DCM, DMF) enhance solubility of intermediates.
  • Reaction time : Extended stirring (4–24 hours) ensures complete conversion, as seen in isomerization studies .
    Table 1 : Key Reaction Parameters from Literature
StepReagentSolventTime (h)Yield (%)Reference
DemethylationBBr₃DCM486
CyclizationTriethyl orthoformateEthanol570

Q. How is structural characterization performed for pyrazolo-triazolo-pyrimidine derivatives?

Methodological Answer: Multi-spectral analysis is critical:

  • ¹H/¹³C NMR : Aromatic protons in DMSO-d₆ resonate at δ 6.93–8.45 ppm, with downfield shifts indicating hydrogen bonding (e.g., OH at δ 13.11) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 430 [M⁺]) confirm molecular weight .
  • X-ray crystallography : Resolves regiochemistry; e.g., C3-H and C5-H protons exhibit distinct downfield shifts in [1,2,4]triazolo[4,3-c]pyrimidines vs. [1,5-c] isomers .

Q. What in vitro assays are used to evaluate biological activity, and how are contradictory results addressed?

Methodological Answer:

  • Receptor binding assays : Radioligand competition (e.g., A₃ adenosine receptor affinity in CHO cells) with IC₅₀ values <1 nM .
  • Functional assays : cAMP inhibition (e.g., IB-MECA-induced cAMP reduction) validates antagonist potency .
    Contradiction Resolution : Discrepancies between binding affinity and functional activity may arise from off-target effects. Cross-validate using:
  • Selectivity panels : Test against A₁, A₂A, and A₂B receptors to confirm subtype specificity .
  • Molecular docking : Compare steric hindrance of substituents (e.g., para-substituted phenyl groups reduce affinity due to bulk) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

Methodological Answer: Key SAR insights:

  • C2 substituents : Aromatic groups (e.g., furan-2-yl) are critical for A₃/A₂A receptor binding. Replacement with phenyl reduces affinity >100-fold .
  • N7 modifications : Bulky groups (e.g., 2,4-dimethylphenyl) improve metabolic stability but may reduce solubility .
    Table 2 : Impact of Substituents on A₃ Receptor Affinity
DerivativeC2 GroupA₃ Ki (nM)Selectivity (A₁/A₃)Reference
SCH 58261Furan-2-yl0.163713
5c2-Ethoxyphenyl>1000<10

Q. What strategies resolve isomerization challenges during synthesis?

Methodological Answer: Isomerization occurs via Dimroth rearrangement under acidic conditions . Mitigation strategies include:

  • pH control : Neutral or mildly basic conditions stabilize the desired [1,5-c] isomer.
  • Temperature modulation : Refluxing in ethanol with formic acid converts [4,3-c] to [1,5-c] isomers .
    Analytical validation : Use HPLC with chiral columns (e.g., CHIRALPAK® IG-3) to monitor isomer ratios.

Q. How can molecular modeling improve the prediction of receptor-ligand interactions?

Methodological Answer:

  • Homology modeling : Build receptor structures (e.g., human A₃ adenosine receptor) using templates like rhodopsin .
  • Docking simulations : Identify steric clashes (e.g., para-substituents on phenyl rings disrupt binding pockets) .
  • MD simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with low RMSD values.

Q. What in vivo models are suitable for evaluating neuroprotective or antitumor effects?

Methodological Answer:

  • Neuroprotection : MPTP-induced Parkinson’s model in mice; measure striatal dopamine levels via HPLC-ECD .
  • Antitumor activity : Xenograft models (e.g., HCT-116 colon cancer) with compound dosing (10–50 mg/kg, IP) and tumor volume monitoring .
    Considerations :
  • Pharmacokinetics : Optimize logP (2–4) for blood-brain barrier penetration .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., N-demethylated derivatives).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。